methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate
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Overview
Description
Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the thiadiazine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate typically involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . This method yields the desired thiadiazine derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique properties of the thiadiazine ring make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential anticancer agent . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazine ring and exhibit similar biological activities.
Triazolothiadiazines: These compounds have a fused triazole-thiadiazine ring system and are studied for their anticancer and antimicrobial properties.
Uniqueness
Methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate is unique due to its specific substitution pattern on the thiadiazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)2-4-3-12-6(7)9-8-4/h2-3H2,1H3,(H2,7,9) |
InChI Key |
GXAQHSWDFQYXRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(SC1)N |
Origin of Product |
United States |
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